molecular formula C10H8ClN3O B13054763 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL

Cat. No.: B13054763
M. Wt: 221.64 g/mol
InChI Key: FVUXQGAZXNGHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is a bicyclic heteroaromatic compound featuring a pyrido[3,4-D]pyrimidin-4-ol core with a chlorine substituent at position 6 and a cyclopropyl group at position 2. The chlorine atom likely enhances electrophilicity, while the cyclopropyl group may influence steric and electronic properties, affecting binding affinity or metabolic stability .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H8ClN3O/c11-8-3-6-7(4-12-8)13-9(5-1-2-5)14-10(6)15/h3-5H,1-2H2,(H,13,14,15)

InChI Key

FVUXQGAZXNGHCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CN=C(C=C3C(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with cyclopropylamine in the presence of a base such as Hunig’s base in n-butanol. The reaction mixture is then subjected to oxidation using m-CPBA (meta-Chloroperoxybenzoic acid), followed by nucleophilic displacement with hydroxylamines to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with hydroxylamines can result in the formation of hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, which is essential for regulating various cellular processes. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrimidine-based core aligns it with several pharmacologically relevant analogues. Key comparisons include:

Compound Name Core Structure Substituents Reported Activity Synthesis Method
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL Pyrido[3,4-D]pyrimidin-4-ol 6-Cl, 2-cyclopropyl Not explicitly stated (hypothesized enzyme inhibition) Undisclosed in evidence
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) Pyrazolo[3,4-d]pyrimidin-4-ol None Xanthine oxidase inhibitor (IC₅₀ ~ 0.1–1 µM) Classical heterocyclic synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid 2-Cl, 6-methyl Intermediate for agrochemicals/pharmaceuticals Multi-step halogenation/alkylation
3,4-Dihydropyrimidin-2-ones (e.g., monastrol) Dihydropyrimidin-2-one Varied aryl/alkyl groups Calcium channel modulation (e.g., mitotic arrest) Biginelli reaction (FeCl₃ or ionic liquids)

Key Observations :

  • Substituent Impact : The chlorine atom at position 6 may increase reactivity compared to 2-Chloro-6-methylpyrimidine-4-carboxylic acid, where the carboxylic acid group dominates physicochemical behavior .
  • Synthetic Pathways: While dihydropyrimidinones are synthesized via FeCl₃-catalyzed or ionic liquid-mediated Biginelli reactions , the target compound’s synthesis likely requires specialized cyclization strategies due to its fused bicyclic structure.
Physicochemical Properties (Hypothetical)
Property This compound Allopurinol 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Molecular Weight (g/mol) ~265–275 (estimated) 136.11 190.59
Solubility Likely low (lipophilic cyclopropyl group) Moderate (polar pyrazole) High (carboxylic acid enhances hydrophilicity)
Electrophilicity High (Cl at position 6) Low Moderate (Cl and electron-withdrawing COOH)

Biological Activity

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL (CAS No. 204394-97-8) is a chemical compound with the molecular formula C10H8ClN3O. This compound belongs to a class of heterocyclic compounds known for their biological activity, particularly in medicinal chemistry. Its structure features a chloro group and a cyclopropyl moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular Weight221.64 g/mol
FormulaC10H8ClN3O
CAS Number204394-97-8
Synonyms1849606-22-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound acts as an inhibitor of certain kinases and enzymes that play crucial roles in cancer progression and other diseases.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.
  • Synergistic Effects : This compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.

Case Study 1: Lung Cancer Cell Line

A study conducted on A549 lung cancer cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.

Case Study 2: Breast Cancer

In another investigation involving MCF-7 breast cancer cells, the compound was found to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention. The study reported a significant reduction in matrix metalloproteinases (MMPs) activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapid
DistributionWidely distributed
MetabolismHepatic
ExcretionRenal

Toxicity Profile

Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents a toxicity profile that necessitates further investigation. The therapeutic index remains to be established through comprehensive animal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.